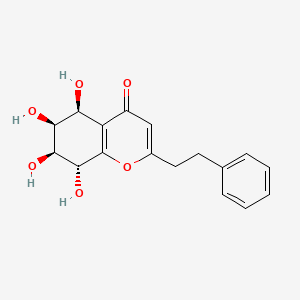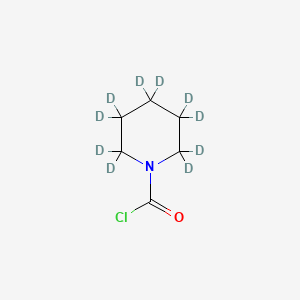
1-(Chlorocarbonyl)piperidine-d10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chlorocarbonyl)piperidine-d10 is a deuterium-labeled derivative of 1-(Chlorocarbonyl)piperidine. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules is often used in scientific research to trace and quantify molecular interactions and transformations. This compound is particularly valuable in the field of drug development and pharmacokinetics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Chlorocarbonyl)piperidine-d10 can be synthesized through a multi-step process involving the deuteration of 1-(Chlorocarbonyl)piperidine. The general synthetic route involves the following steps:
Deuteration of Piperidine: Piperidine is first deuterated using deuterium gas or deuterated solvents to replace hydrogen atoms with deuterium.
Chlorocarbonylation: The deuterated piperidine is then reacted with phosgene (carbonyl chloride) under controlled conditions to introduce the chlorocarbonyl group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of piperidine are deuterated using deuterium gas in specialized reactors.
Chlorocarbonylation: The deuterated piperidine is then subjected to chlorocarbonylation using phosgene in industrial reactors, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chlorocarbonyl)piperidine-d10 undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Reduction Reactions: The chlorocarbonyl group can be reduced to form piperidine derivatives with different functional groups.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as triethylamine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution Products: Various substituted piperidine derivatives.
Reduction Products: Piperidine derivatives with reduced functional groups.
Oxidation Products: Oxidized piperidine derivatives with additional functional groups.
Wissenschaftliche Forschungsanwendungen
1-(Chlorocarbonyl)piperidine-d10 has numerous applications in scientific research:
Drug Development: Used as a tracer in pharmacokinetic studies to understand drug metabolism and distribution.
Chemical Biology: Employed in studies involving enzyme mechanisms and protein-ligand interactions.
Isotope Labeling: Utilized in mass spectrometry for quantifying molecular interactions and transformations.
Medicinal Chemistry: Aids in the design and synthesis of deuterated drugs with improved pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of 1-(Chlorocarbonyl)piperidine-d10 is primarily related to its role as a tracer molecule. When incorporated into drug molecules, it allows researchers to track the drug’s distribution, metabolism, and excretion in biological systems. The deuterium atoms provide a distinct mass difference, making it easier to detect and quantify using mass spectrometry .
Vergleich Mit ähnlichen Verbindungen
1-(Chlorocarbonyl)piperidine: The non-deuterated version of the compound.
Piperidine: The parent compound without the chlorocarbonyl group.
Deuterated Piperidine: Piperidine with deuterium atoms but without the chlorocarbonyl group.
Uniqueness: 1-(Chlorocarbonyl)piperidine-d10 is unique due to its deuterium labeling, which provides distinct advantages in scientific research, particularly in tracing and quantifying molecular interactions. The presence of the chlorocarbonyl group also allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C6H10ClNO |
|---|---|
Molekulargewicht |
157.66 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidine-1-carbonyl chloride |
InChI |
InChI=1S/C6H10ClNO/c7-6(9)8-4-2-1-3-5-8/h1-5H2/i1D2,2D2,3D2,4D2,5D2 |
InChI-Schlüssel |
BIFDXOOJPDHKJH-YXALHFAPSA-N |
Isomerische SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C(=O)Cl)([2H])[2H])([2H])[2H])[2H] |
Kanonische SMILES |
C1CCN(CC1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





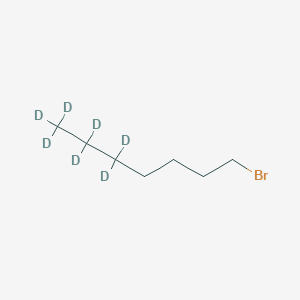
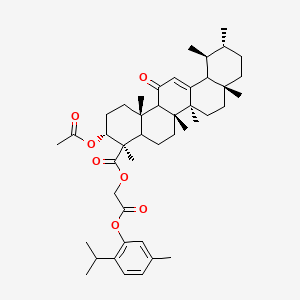
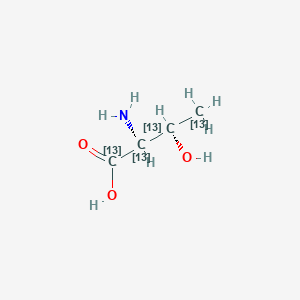
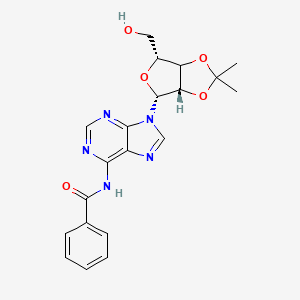

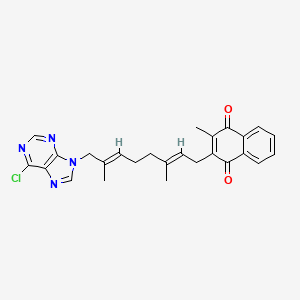
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B15138852.png)
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)oxolan-3-ol](/img/structure/B15138859.png)

